molecular formula C10H12N4OS B385934 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide CAS No. 86406-28-2

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B385934
CAS No.: 86406-28-2
M. Wt: 236.3g/mol
InChI Key: UHWHQDQKALGFDK-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, such as thiourea, in the presence of a suitable oxidizing agent.

    Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced derivatives.

    Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild to moderate temperatures, typically 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperatures, typically 0-25°C.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base such as triethylamine, moderate temperatures, typically 25-50°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted acetohydrazide derivatives with various functional groups.

Scientific Research Applications

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide can be compared with other benzimidazole derivatives, such as:

    2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of an acetohydrazide moiety.

    2-[(1H-1,3-benzodiazol-2-yl)methyl]disulfanyl]methyl-1H-1,3-benzodiazole: Contains a disulfanyl group instead of a sulfanyl group.

    1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl]methanol: Contains a chlorophenyl group and a methanol moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14-8-5-3-2-4-7(8)12-10(14)16-6-9(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWHQDQKALGFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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